![molecular formula C19H19FN2O2S B2388898 10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946301-69-5](/img/structure/B2388898.png)
10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality 10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound "10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" is part of a class of molecules that have been the focus of synthetic organic chemistry due to their complex structures and potential applications. For instance, the synthesis of related compounds such as 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione has been explored through the Biginelli condensation reaction, showcasing the intricate pathways available for constructing such molecules (Sedova, Krivopalov, & Shkurko, 2017). This method provides insight into the synthetic routes that could be employed for the compound , emphasizing the role of heterocyclic chemistry in developing compounds with potential therapeutic and material applications.
Anticancer Applications
Research has demonstrated the anticancer potential of compounds structurally related to the one . For example, a series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives, which share a similar oxadiazole core with the compound of interest, have shown promising anticancer activity. Specific derivatives exhibited high anticancer activity in preliminary assays and were selected for comprehensive screening, displaying broad-spectrum activity against various cancer cell lines (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006). This highlights the potential of such compounds in cancer research and drug development, suggesting that the compound could also harbor anticancer properties worth investigating.
Molecular Sensing and Imaging
Compounds with the 1,3,4-oxadiazole moiety, like the one described, have been studied for their applications in molecular sensing and imaging. A notable example is an oxadiazole-based fluorescent chemosensor designed for selective detection of Zn2+ ions in aqueous solutions. This chemosensor exhibited a significant fluorescence enhancement upon binding to Zn2+, with successful application in imaging Zn2+ in living cells (Zhou et al., 2012). This demonstrates the utility of oxadiazole derivatives in the development of fluorescent probes for bioimaging and molecular diagnostics, suggesting similar potential applications for the compound of interest.
Antifungal Applications
The antifungal activity of compounds containing the 1,3,4-oxadiazole ring has been explored, indicating the potential of such molecules in antimicrobial research. A novel series of 1,3,4-oxadiazole derivatives were synthesized and exhibited promising antifungal activity against human pathogenic fungi, including Candida and Aspergillus species (Nimbalkar et al., 2016). This suggests that the compound "10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" could also possess antifungal properties, meriting further investigation in the context of developing new antifungal agents.
Propriétés
IUPAC Name |
6-ethoxy-10-(2-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-3-23-16-10-6-7-12-14-11-19(2,24-17(12)16)22(18(25)21-14)15-9-5-4-8-13(15)20/h4-10,14H,3,11H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEOPDQVJBHQSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=CC=C4F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

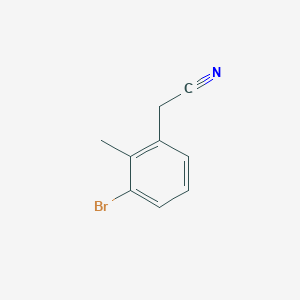


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)

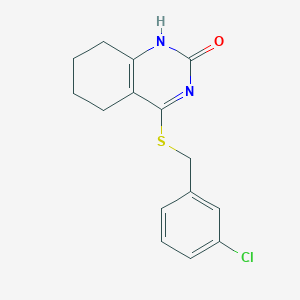
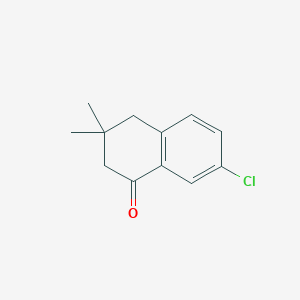
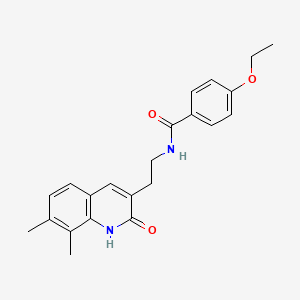

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
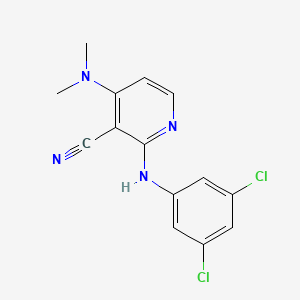
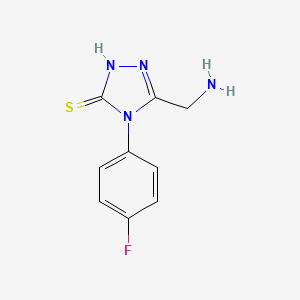
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)